methyl N-[(quinolin-2-ylsulfanyl)acetyl]leucinate
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Overview
Description
METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE is a complex organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE typically involves multiple steps. One common method includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction and decarboxylation . Another method involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale adaptations of the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
2-Methylquinoline: Exhibits substantial biological activities and is used in various synthetic applications.
Uniqueness
METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE is unique due to its specific structure, which combines a quinoline moiety with a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(2-quinolin-2-ylsulfanylacetyl)amino]pentanoate |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)10-15(18(22)23-3)19-16(21)11-24-17-9-8-13-6-4-5-7-14(13)20-17/h4-9,12,15H,10-11H2,1-3H3,(H,19,21) |
InChI Key |
DIFNOLGSOOUKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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